molecular formula C5H9N3O B2966666 (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol CAS No. 1867669-43-9

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

Cat. No. B2966666
CAS RN: 1867669-43-9
M. Wt: 127.147
InChI Key: VOIPOMBZIGUJIZ-SCSAIBSYSA-N
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Description

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol is a chemical compound with a molecular formula of C5H10N4O. It is commonly referred to as MET. This compound has gained significant attention in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Antiviral and Antimicrobial Applications

  • Research has highlighted the synthesis of novel potential molecules containing 1,2,3-triazole moiety for antiviral activity against COVID-19, demonstrating the significant role of triazole derivatives in combating viral infections through the inhibition of the main coronavirus protease (Rashdan et al., 2021).
  • The antimicrobial efficacy of new bis-1,2,4-triazole derivatives has been explored, indicating their potential as antimicrobial agents against a range of bacteria and fungi, showcasing the broad-spectrum capabilities of triazole-based compounds (Haggam, 2016).

Catalytic and Chemical Synthesis Applications

  • Catalytic applications of 1,2,3-triazole derivatives have been investigated, particularly in the context of transfer hydrogenation and oxidation processes, underscoring the versatility of these compounds in facilitating various chemical reactions (Saleem et al., 2014).
  • The role of 1,2,3-triazoles in the synthesis and structural characterization of coordination polymers, highlighting their utility in constructing complex molecular architectures for various applications (Yang et al., 2013).

Corrosion Inhibition

  • The potential of triazole derivatives as corrosion inhibitors for mild steel in HCl medium has been demonstrated, providing insights into their protective capabilities in industrial applications (Jawad et al., 2020).

Structural and Molecular Studies

  • Structural and molecular studies on triazole-based compounds reveal their complex interactions and configurations, contributing to our understanding of their chemical properties and potential applications across various fields (Toda et al., 1988).

properties

IUPAC Name

(1R)-1-(3-methyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c1-4(9)5-3-6-7-8(5)2/h3-4,9H,1-2H3/t4-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOIPOMBZIGUJIZ-SCSAIBSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CN=NN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol

CAS RN

1867669-43-9
Record name (1R)-1-(1-methyl-1H-1,2,3-triazol-5-yl)ethan-1-ol
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